4,4'-Difluorobenzil

概要

説明

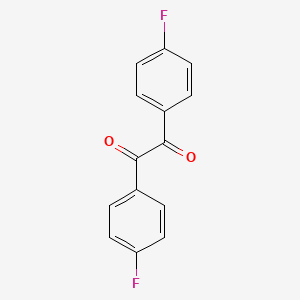

1,2-ビス(4-フルオロフェニル)エタン-1,2-ジオンは、分子式C14H8F2O2の有機化合物です。これは、フェニル環に2つのフッ素原子を持つ置換ベンジルです。

2. 製法

合成経路と反応条件

1,2-ビス(4-フルオロフェニル)エタン-1,2-ジオンは、ベンゼン-1,2-ジアミンと1,2-ビス(4-フルオロフェニル)エタン-1,2-ジオンをエタノール中で85℃、窒素保護下で反応させることによって合成できます。 反応混合物を12時間撹拌し、その後、溶媒の大部分を蒸発させて再結晶化することにより、生成物を得ます .

工業的生産方法

1,2-ビス(4-フルオロフェニル)エタン-1,2-ジオンの工業的生産方法は、入手可能な文献では十分に文書化されていません。 上記の合成経路は、反応条件と精製プロセスを適切に変更することで、工業的にスケールアップすることができます。

準備方法

Synthetic Routes and Reaction Conditions

1,2-bis(4-fluorophenyl)ethane-1,2-dione can be synthesized through the reaction of benzene-1,2-diamine with 1,2-bis(4-fluorophenyl)ethane-1,2-dione in ethanol at 85°C under nitrogen protection. The reaction mixture is stirred for 12 hours, followed by evaporation to remove most of the solvent and recrystallization to obtain the product .

Industrial Production Methods

Industrial production methods for 1,2-bis(4-fluorophenyl)ethane-1,2-dione are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.

化学反応の分析

反応の種類

1,2-ビス(4-フルオロフェニル)エタン-1,2-ジオンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを生成するために酸化することができます。

還元: 還元反応は、ジオンをジオールに変換することができます。

置換: フェニル環上のフッ素原子は、適切な条件下で他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。

置換: 求核置換反応は、メトキシドナトリウム(NaOCH3)やtert-ブトキシドカリウム(KOtBu)などの試薬を使用して行うことができます。

主な生成物

酸化: キノン

還元: ジオール

置換: 使用した求核剤に応じて、さまざまな置換誘導体。

4. 科学研究への応用

1,2-ビス(4-フルオロフェニル)エタン-1,2-ジオンは、科学研究においていくつかの用途があります。

化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。

医学: 創薬における潜在的な用途、および医薬品化学におけるファーマコフォアとして調査されています。

科学的研究の応用

Medicinal Chemistry Applications

4,4'-Difluorobenzil has been utilized in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals. Its fluorinated structure enhances the biological activity of derivatives, making it a valuable building block in drug design.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted the synthesis of naphthalene-based quinoxaline derivatives using this compound, which showed improved yields and biological efficacy compared to other benzil derivatives. The synthesized compounds were evaluated for their anxiolytic, sedative, and hypnotic activities in mice and were found to be more effective than standard drugs like diazepam in certain aspects .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Description |

|---|---|---|---|

| Quinoxaline Derivative 1 | COLO205 | 0.32 | Excellent antiproliferative activity |

| Quinoxaline Derivative 2 | H460 | 0.89 | Significant growth inhibition |

| Quinoxaline Derivative 3 | A498 | TBD | Moderate activity against renal carcinoma |

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Research indicates that certain fluorinated analogs derived from this compound exhibit potent activity against various pathogens, including Mycobacterium tuberculosis and Moraxella catarrhalis. The presence of fluorine enhances the compounds' hydrophobicity and stability, contributing to their efficacy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds derived from this compound is crucial for optimizing their biological activities. SAR studies have shown that modifications to the fluorinated benzil can lead to significant changes in pharmacological profiles.

Case Studies

A series of case studies have been conducted to evaluate the impact of substituents on the biological activity of derivatives:

- Case Study 1 : A study on naphthalene-based quinoxaline derivatives revealed that the introduction of fluorine at specific positions significantly enhanced anticancer activity compared to non-fluorinated counterparts .

- Case Study 2 : Another investigation focused on the synthesis of various fluorinated compounds demonstrated that those with para-fluoro substitutions exhibited superior antimicrobial activity against M.tb .

Material Science Applications

Beyond medicinal chemistry, this compound is also explored in material science for its role in developing advanced materials with specific electronic and optical properties.

Photophysical Properties

Studies have shown that compounds containing this compound exhibit interesting photophysical properties, making them suitable candidates for applications in organic electronics and photonics. The incorporation of fluorine atoms can enhance charge mobility and stability in organic semiconductors .

Table 2: Photophysical Properties of Fluorinated Compounds

| Compound Name | Property | Value |

|---|---|---|

| Compound A | Emission Wavelength | TBD |

| Compound B | Quantum Yield | TBD |

| Compound C | Charge Mobility | TBD |

作用機序

1,2-ビス(4-フルオロフェニル)エタン-1,2-ジオンの作用機序は、分子標的と経路との相互作用を含みます。 この化合物のジカルボニルユニットはs-transコンフォメーションを採用しており、これがその反応性と他の分子との相互作用に影響を与えます。 中心の炭素-炭素結合長と芳香環間の二面角は、その化学的挙動において重要な役割を果たします .

類似化合物との比較

1,2-ビス(4-フルオロフェニル)エタン-1,2-ジオンは、次のような他の類似化合物と比較することができます。

ベンジル(1,2-ジフェニルエタン-1,2-ジオン): フッ素置換基がないため、化学的性質と反応性が異なります。

1,2-ビス(4-クロロフェニル)エタン-1,2-ジオン: フッ素ではなく塩素原子を含んでいるため、反応性と用途が異なります。

1,2-ビス(4-ブロモフェニル)エタン-1,2-ジオン: 臭素置換基は、フッ素と比較して異なる電子効果と立体効果を与えます。

生物活性

4,4'-Difluorobenzil, a compound featuring two fluorine atoms on a benzil structure, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

This compound is synthesized through nucleophilic substitution reactions involving fluorinated benzil derivatives. The introduction of fluorine atoms significantly alters the electronic properties of the molecule, enhancing its lipophilicity and potentially its biological activity. For instance, studies have shown that substituting hydrogen with fluorine can dramatically influence the pharmacodynamic and pharmacokinetic properties of drugs .

Anticancer Activity

Recent research has highlighted the anticancer properties of compounds derived from this compound. In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : Non-small cell lung cancer, renal cancer, and breast cancer.

- Assay Used : Sulforhodamine B (SRB) assay to determine growth inhibition (GI50) values.

- Findings : Certain derivatives showed promising anticancer activity with GI50 values indicating effective inhibition of cell proliferation .

Mechanistic Studies

The mechanism by which this compound exerts its biological effects has been explored in several studies. Key findings include:

- CDK2 Inhibition : Some fluorinated compounds derived from this compound have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition is linked to the compound's potential as an anti-cancer agent .

- Apoptotic Pathways : Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have shown antimicrobial activity. Studies employing the agar disc diffusion method revealed:

- Tested Pathogens : Staphylococcus aureus, Escherichia coli (Gram-positive and Gram-negative bacteria), and fungi such as Aspergillus niger and Candida albicans.

- Results : The synthesized compounds demonstrated significant antimicrobial effects, with zones of inhibition ranging from 9 to 29 mm depending on concentration. Notably, complexes formed with metal ions exhibited enhanced activity compared to their corresponding ligands .

Case Studies

Several case studies have been documented focusing on the therapeutic applications of this compound derivatives:

- Anticancer Efficacy : A study reported that specific derivatives displayed selective toxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Efficacy : Another investigation illustrated the effectiveness of this compound complexes against resistant bacterial strains, highlighting their potential use in treating infections where conventional antibiotics fail .

Summary Table of Biological Activities

特性

IUPAC Name |

1,2-bis(4-fluorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKULQOUSCHDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060374 | |

| Record name | bis(4-Fluorophenyl) ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-39-5 | |

| Record name | 1,2-Bis(4-fluorophenyl)-1,2-ethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(4-Fluorophenyl) ethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Difluorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic properties of 4,4'-Difluorobenzil and its applications in organic synthesis?

A1: this compound functions as an inexpensive, commercially available organic photoredox mediator in visible-light-induced photoredox catalysis. [] Upon activation by visible light, it facilitates single electron transfer oxidation of various substrates. For example, it enables the generation of perfluoroalkyl radicals from their corresponding sulfinates. [] This property makes it particularly useful in asymmetric three-component fluoroalkylation reactions, leading to the formation of complex fluoroalkyl-containing chiral compounds with high enantioselectivity. []

Q2: Can you describe the synthesis of polymers using this compound as a starting material?

A2: this compound serves as a key monomer in the synthesis of various polymers. For instance, poly(arylene ether diketone)s are synthesized via aromatic nucleophilic displacement reaction of this compound with different bisphenols in the presence of anhydrous potassium carbonate. [] This reaction is typically carried out in diphenylsulfone at elevated temperatures. The resulting polymers exhibit desirable properties such as high inherent viscosity, glass transition temperatures, and excellent thermal stability. [] Another example involves the reaction of this compound with 4,4’-isopropylidenediphenol to produce poly (ether benzil) (PEB), which can be further reacted with diamines to yield poly(aryl ether quinoxaline)s (PEQs) with controlled molecular weight. [] These PEQs possess excellent solubility in organic solvents, high glass transition temperatures, and good thermal properties, making them promising materials for various applications. []

Q3: How does the structure of this compound relate to its reactivity in nucleophilic substitution reactions?

A3: The two fluorine atoms in this compound, being highly electronegative, create electron-deficient sites on the aromatic rings. [] This electron deficiency activates the molecule towards nucleophilic aromatic substitution reactions, where nucleophiles can attack these electron-poor carbons, displacing the fluorine atoms. [] This reactivity makes this compound a valuable building block for the synthesis of a diverse range of compounds.

Q4: Are there any studies on the analytical methods used for characterizing and quantifying this compound?

A4: While the provided abstracts don't delve into specific analytical methods for this compound, common techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to confirm its structure. [] For quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), potentially coupled with mass spectrometry, could be employed depending on the specific application and required sensitivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。